molecular formula C5ClIN4 B14263581 1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo- CAS No. 153448-20-5

1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo-

Cat. No.: B14263581
CAS No.: 153448-20-5
M. Wt: 278.44 g/mol
InChI Key: VLVOJGBSVBEYHN-UHFFFAOYSA-N
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Description

1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo-: is a heterocyclic compound that contains both chlorine and iodine atoms attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo- typically involves the cyclization of amido-nitriles followed by halogenation reactions. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, altering its electronic properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of imidazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of these targets. The presence of chlorine and iodine atoms can further modulate these interactions by altering the compound’s electronic properties .

Comparison with Similar Compounds

Uniqueness: 1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo- is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and electronic characteristics. These properties make it valuable for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

153448-20-5

Molecular Formula

C5ClIN4

Molecular Weight

278.44 g/mol

IUPAC Name

2-chloro-1-iodoimidazole-4,5-dicarbonitrile

InChI

InChI=1S/C5ClIN4/c6-5-10-3(1-8)4(2-9)11(5)7

InChI Key

VLVOJGBSVBEYHN-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(N(C(=N1)Cl)I)C#N

Origin of Product

United States

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